molecular formula C9H9ClN2O2 B2899171 2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline CAS No. 187243-00-1

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline

Cat. No. B2899171
CAS RN: 187243-00-1
M. Wt: 212.63
InChI Key: ZKCCJTPLBDQLLO-UHFFFAOYSA-N
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Description

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a chemical compound with the molecular weight of 212.64 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline . The InChI code is 1S/C9H9ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h5H,1-4H2 .


Physical And Chemical Properties Analysis

2-Chloro-3-nitro-5,6,7,8-tetrahydroquinoline is a powder at room temperature .

properties

IUPAC Name

2-chloro-3-nitro-5,6,7,8-tetrahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-9-8(12(13)14)5-6-3-1-2-4-7(6)11-9/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCCJTPLBDQLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(=C(C=C2C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of intermediate (8) (0.072 mol) and BTEAC (0.0362 mol) in ACN (150 ml) was stirred at room temperature. Phosphoric trichloride (0.222 mol) was added dropwise. The mixture was stirred and refluxed for 8 hours. The solvent was evaporated till dryness. The residue was poured out into water and NH4OH. The mixture was extracted with DCM. The organic layer was separated, dried, filtered and the solvent was evaporated, yielding 15 g of 2-chloro-5,6,7,8-tetrahydro-3-nitroquinoline (intermediate 9).
Quantity
0.072 mol
Type
reactant
Reaction Step One
Name
Quantity
0.0362 mol
Type
catalyst
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.222 mol
Type
reactant
Reaction Step Two

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